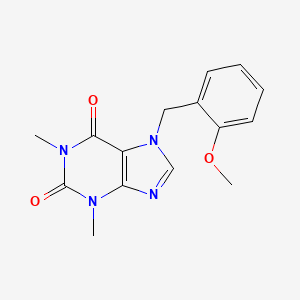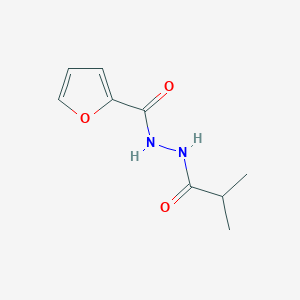![molecular formula C15H12F4N2S B5880247 N-(2-fluorobenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5880247.png)
N-(2-fluorobenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluorobenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and environmental science. This compound is a thiourea derivative that has been synthesized through a variety of methods and has shown promising results in various scientific studies.
Mecanismo De Acción
The mechanism of action of N-(2-fluorobenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea is not well understood. However, it has been suggested that this compound may exert its antitumor activity through the inhibition of protein tyrosine phosphatases, which are enzymes that are involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
N-(2-fluorobenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea has been shown to possess various biochemical and physiological effects. In addition to its antitumor, anti-inflammatory, and analgesic properties, this compound has been shown to possess antifungal and antibacterial properties, making it a potential candidate for the treatment of various fungal and bacterial infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2-fluorobenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea in lab experiments is its potential applications in various fields of scientific research. Additionally, this compound is relatively easy to synthesize, making it readily available for use in scientific studies. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of N-(2-fluorobenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea. One potential direction is the further investigation of its mechanism of action, which may provide insights into its potential applications in various fields of scientific research. Additionally, future studies may focus on the development of more efficient synthesis methods for this compound, as well as the exploration of its potential applications in the field of environmental science.
Métodos De Síntesis
The synthesis of N-(2-fluorobenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea can be achieved through various methods, including the reaction of 2-fluorobenzylamine with 3-(trifluoromethyl)phenylisothiocyanate in the presence of a base such as triethylamine. Another method involves the reaction of 2-fluorobenzylamine with 3-(trifluoromethyl)phenylisocyanate in the presence of a base such as potassium carbonate.
Aplicaciones Científicas De Investigación
N-(2-fluorobenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, this compound has been shown to possess antitumor activity, making it a potential candidate for cancer treatment. Additionally, this compound has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases.
Propiedades
IUPAC Name |
1-[(2-fluorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F4N2S/c16-13-7-2-1-4-10(13)9-20-14(22)21-12-6-3-5-11(8-12)15(17,18)19/h1-8H,9H2,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBXAHPUMLDZSIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=S)NC2=CC=CC(=C2)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F4N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorobenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~1~-cyclopropyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5880176.png)
![N-(4-cyanophenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5880181.png)




![3-methoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5880207.png)
![N-[3-(methoxymethyl)phenyl]-1-phenylmethanesulfonamide](/img/structure/B5880211.png)
![2-(3,4-dimethoxyphenyl)-4,4,7-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B5880219.png)
![N'-[4-(diethylamino)benzylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5880225.png)

![2-furaldehyde [3-allyl-5-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5880244.png)

